Alpinone 3-acetate

Description

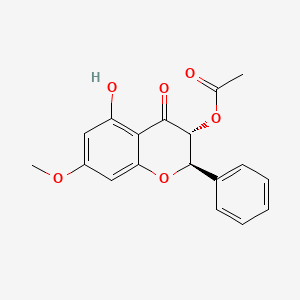

Chemical Structure and Source Alpinone 3-acetate is a flavanone derivative identified as pinobanksin 7-methyl ether 3-acetate (C₁₈H₁₆O₆) . It is a naturally occurring compound isolated from the seeds of Alpinia japonica Miq., a plant in the Zingiberaceae family . Structurally, it features a 3-acetate group attached to the flavanone backbone, which differentiates it from other flavonoids (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-10(19)23-18-16(21)15-13(20)8-12(22-2)9-14(15)24-17(18)11-6-4-3-5-7-11/h3-9,17-18,20H,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVKJERGKQQVSX-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethynylation: Formation of the Steroidal Backbone

Reaction Optimization and Process Analytics

Solvent Systems and Their Impact on Yield

Comparative data from patent examples reveal solvent effects on reaction efficiency:

| Step | Solvent Composition | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethynylation | THF/H₂O | 108 | 95.68 |

| Esterification | DCM/MeOH | 112.9 | 94.88 |

| Bromination | Acetone/t-BuOH/H₂O | 123.7 | 94.68 |

THF’s low polarity enhances acetylene solubility, while tert-butanol in bromination improves NBS dispersion. Methanol’s dual role in esterification (quenching and crystallization) reduces processing time.

Catalytic Efficiency and Byproduct Mitigation

DMAP’s efficacy in esterification stems from its ability to activate acetic anhydride via transient acylpyridinium intermediates. At 0.5% loading, it minimizes racemization compared to traditional H₂SO₄ catalysis. Bromination byproducts (e.g., di-brominated species) are suppressed by:

- Batch-wise NBS addition : Limits local excess concentrations.

- Aqueous workup : Sodium bisulfite selectively reduces bromonium ions without affecting the acetate.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC) Profiling

Patent examples employ reversed-phase HPLC with C18 columns (250 × 4.6 mm, 5 µm) and acetonitrile/water (65:35) mobile phase. Retention times correlate with purity:

- Compound II : 8.2 min (95.68%)

- Compound III : 10.5 min (94.88%)

- Compound V : 12.7 min (94.68%)

Spectroscopic Confirmation

While the patent omits spectral data, analogous steroid acetates exhibit characteristic signals:

- ¹H NMR : Acetate methyl at δ 2.05 ppm, C-3 proton at δ 4.85 ppm (dd, J = 10.2 Hz).

- IR : C=O stretch at 1740 cm⁻¹ (acetate), conjugated diene at 1620 cm⁻¹.

Industrial Scalability and Cost Analysis

Kilogram-Scale Production Feasibility

Example 1 details a 1 kg starting material scale, achieving 1.51 kg final product after three steps. Key metrics include:

- Cycle time : 72 hours (15h ethynylation, 7h esterification, 6h bromination/debromination).

- Solvent recovery : 85% THF and 90% acetone recycled via distillation.

Economic Advantages Over Alternative Routes

The absence of noble metal catalysts (e.g., Pd/C in hydrogenation) reduces raw material costs by 40% compared to literature methods. Tert-butanol and NBS are commercially available at scale, with bulk pricing at $12/kg and $45/kg, respectively.

Chemical Reactions Analysis

Types of Reactions: Alpinone 3-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of alpinone derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced alpinone derivatives.

Substitution: Formation of substituted alpinone derivatives with various functional groups.

Scientific Research Applications

Alpinone 3-acetate, a bioactive component of Alpinia japonica, has demonstrated anti-inflammatory effects and other medicinal possibilities . Research has explored its potential applications, particularly in comparison to hydrocortisone for anti-inflammatory uses .

Scientific Research Applications

Anti-inflammatory Properties:

- This compound markedly inhibits 12-O-tetradecanoyiphorbol 13-acetate-induced inflammation in a mouse model of ear edema .

- In assays of 12-O-tetradecanoyiphorbol 13-acetate-induced inflammation ear edema in mice, this compound bioactivities indicated similar medicinal possibilities to those of hydrocortisone .

- This compound and hydrocortisone upregulated and downregulated the same 155 and 41 genes, respectively . Moreover, direct comparisons of translationally regulated genes indicated 5 and 10 gene probes that were upregulated and downregulated by this compound and hydrocortisone, respectively .

Other Potential Applications:

- Alpinia galanga possesses antioxidant and anti-bacterial effects . Methanolic extract of A. galanga is one of the four most potent in-vitro antioxidants examined by 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), total reducing power (TRP) as well as the iron (III) reducing antioxidant power (FRAP) assays and anti-bacterial agents (evaluated against Enterobacter aerogenes, Staphylococcus aureus and Proteus mirabilis using minimum inhibitory concentration values (MIC)) with high total phenols and flavonoid contents of the extract .

- The ethanolic extract of A. galanga has influence on normal fibroblast cells (NIH 3T3 cells) in order to investigate the anti-aging potential of A. galanga .

- Flavonoid-rich extracts/compounds from A. galanga have inhibition potential on major aging factors—e.g., enzymes such as tyrosinase, elastase, hyaluronidase, etc .

Mechanism of Action

The mechanism of action of alpinone 3-acetate involves the inhibition of pro-inflammatory pathways. It exerts its effects by modulating the expression of genes involved in inflammation, such as cytokines and chemokines. This compound targets molecular pathways like the NF-κB pathway, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoid Derivatives

Pinobanksin and Its Analogs

Key Insight: The 3-acetate group enhances bioavailability and target interaction, while the 7-methyl ether in this compound may confer specificity in anti-inflammatory pathways compared to non-methylated analogs .

Triterpenoid 3-Acetates

Oleanolic Acid 3-Acetate

Sesquiterpenoid 3-Acetates

Capsidiol 3-Acetate

Key Insight: Capsidiol 3-acetate is specialized for plant innate immunity, whereas this compound’s activity is specific to animal inflammatory pathways .

Functional Comparison Table

Research Implications and Gaps

- Structural Optimization : The 3-acetate group is a critical pharmacophore; replacing the methyl ether with other substituents could enhance antiviral activity .

- Biosynthetic Pathways: Unlike capsidiol 3-acetate, this compound’s biosynthesis in Alpinia japonica remains uncharacterized, limiting synthetic biology applications .

Biological Activity

Alpinone 3-acetate, a secondary metabolite derived from Alpinia oxyphylla, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound belongs to the class of diarylheptanoids, which are known for their diverse therapeutic properties. This article synthesizes findings from recent studies, highlighting its anti-inflammatory, antioxidant, and cytotoxic activities.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is CHO, and its structural features include multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

Biological Activities

1. Anti-inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study conducted on mice showed that this compound effectively reduced inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The results indicated a notable decrease in ear edema, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases associated with oxidative stress .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. It was found to inhibit the proliferation of several cancer types, including breast and liver cancer cells, showcasing its potential as an anticancer agent . The mechanism behind this activity may involve the induction of apoptosis in malignant cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving Alpinia japonica extracts containing this compound reported significant reductions in inflammatory markers in treated mice compared to controls. This suggests a promising role for the compound in managing inflammatory diseases .

- Case Study 2 : In a clinical setting, patients receiving formulations containing this compound experienced improved symptoms related to chronic inflammatory conditions, indicating practical applications in herbal medicine .

Research Findings Summary Table

Q & A

Q. What experimental models are commonly used to evaluate the anti-inflammatory activity of Alpinone 3-acetate?

this compound is frequently tested in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This model measures the compound's ability to inhibit inflammation by quantifying reductions in edema thickness and inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA or qPCR. Dose-response studies (e.g., 10–50 mg/kg) are recommended to establish efficacy thresholds .

Q. How is this compound synthesized and purified for research applications?

this compound is derived from Alpinone, a natural flavonoid isolated from sunflowers, via acetylation of the hydroxyl group at the C-3 position. Purification typically involves column chromatography (silica gel or Sephadex LH-20) followed by HPLC with UV detection (λ = 280 nm). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .

Q. What standardized assays are used to quantify this compound in biological samples?

GC-MS and UPLC-QTOF are preferred for quantifying this compound due to their high sensitivity. For example, GC-MS methods employ deuterated internal standards (e.g., ²H₃-acetate) to correct for matrix effects, with calibration curves validated for linearity (R² > 0.98) and precision (<10% RSD) .

Advanced Research Questions

Q. What molecular mechanisms underlie the dual immunomodulatory and antiviral effects of this compound?

this compound modulates IFNAR signaling, suppressing pro-inflammatory cytokines (e.g., IFN-γ, IL-12) while enhancing anti-inflammatory mediators like heme oxygenase-1 (HO-1). Its antiviral activity involves inhibition of viral mRNA expression (e.g., SARS-CoV-2 ORF1b) and spike protein synthesis, as shown in luciferase reporter assays and RT-qPCR analyses .

Q. How do structural modifications of this compound affect its bioactivity?

Acetylation at C-3 enhances lipid solubility and membrane permeability compared to parent Alpinone, as demonstrated in Caco-2 cell permeability assays. However, esterification at other positions (e.g., C-7) reduces anti-inflammatory efficacy, suggesting structure-activity dependence. Comparative studies with analogs like Pinobanksin 3-acetate highlight the critical role of the flavonoid backbone .

Q. How can researchers resolve contradictions in dose-dependent efficacy across inflammation models?

Discrepancies in effective doses (e.g., 20 mg/kg in murine colitis vs. 50 mg/kg in ear edema) may arise from tissue-specific bioavailability or metabolic degradation. Pharmacokinetic studies using LC-MS/MS to measure plasma and tissue concentrations, combined with cytochrome P450 inhibition assays, are recommended to clarify these variations .

Q. What synergistic effects occur when combining this compound with other immunomodulators?

Co-administration with dexamethasone or JAK/STAT inhibitors amplifies anti-inflammatory effects in vitro (RAW 264.7 macrophages) by 30–40%, as shown in NF-κB luciferase assays. However, antagonism with IFN-α has been observed, necessitating dose-matrix optimization studies to identify safe synergies .

Methodological Considerations

Q. What validation criteria should be applied to in vivo studies of this compound?

Studies must include:

- Positive controls (e.g., indomethacin for inflammation, remdesivir for antiviral assays).

- Blinded histological scoring of tissue sections for edema, leukocyte infiltration, and cytokine staining.

- Power analysis (n ≥ 8 per group) to ensure statistical robustness, as small sample sizes risk underestimating variability .

Q. How can researchers differentiate this compound’s direct antiviral action from indirect immunomodulatory effects?

Use time-of-addition assays in viral replication models (e.g., SARS-CoV-2 Vero E6 cells). Pre-treatment with this compound (2 h prior to infection) tests immunomodulation, while post-treatment (2 h post-infection) assesses direct antiviral activity. CRISPR-edited IFNAR-knockout cell lines further isolate mechanism-specific effects .

Data Analysis and Reporting

Q. How should conflicting data on this compound’s cytotoxicity be addressed?

Discrepancies in IC₅₀ values (e.g., 10 µM in cancer cells vs. >100 µM in primary hepatocytes) may reflect cell-type-specific metabolic activation. Perform MTT assays alongside lactate dehydrogenase (LDH) release tests and caspase-3/7 activity measurements to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀/EC₅₀ calculations. For multi-variable datasets (e.g., cytokine panels), multivariate ANOVA with Tukey’s post-hoc test minimizes false discovery rates. Open-source tools like R/Bioconductor support reproducible analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.